Product packaging for Benzenesulfonic acid;1-ethylimidazole(Cat. No.:CAS No. 321842-70-0)

Benzenesulfonic acid;1-ethylimidazole

Cat. No.: B15413213
CAS No.: 321842-70-0
M. Wt: 254.31 g/mol
InChI Key: XZYPMMLIDKKCJX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;1-ethylimidazole is a chemical reagent system provided for research purposes. The system comprises two key components: benzenesulfonic acid, an organosulfur compound, and 1-ethylimidazole, a heterocyclic amine. Benzenesulfonic acid is a strong organic acid with significant utility in industrial and synthetic chemistry. It is widely used as a catalyst in chemical synthesis, particularly in esterification, dehydration, and polymerization reactions . Furthermore, it serves as a crucial precursor in the manufacture of detergents and surfactants, dyes, and pharmaceuticals . Its high solubility in water and strong acidic nature (pKa ~ -2.8) make it a versatile agent in various formulations . The compound 1-ethylimidazole is an important member of the imidazole family, characterized by a five-membered ring with two nitrogen atoms . It is frequently employed as a building block in the pharmaceutical industry for the synthesis of drugs, including antifungal and antibacterial agents . Its stability and chemical reactivity also make it a valuable catalyst and a precursor for the synthesis of other organic compounds and ionic liquids . The combination of these two compounds may be of interest in several research areas. The acid-base interaction could be explored for the formation of salts or ionic liquids with unique properties. Researchers might investigate this system for developing novel catalysts, particularly for reactions requiring specific acid-base pair sites. Additionally, the components could be used in tandem in multi-step synthetic pathways, for instance, where 1-ethylimidazole acts as a ligand or catalyst in a reaction where benzenesulfonic acid is also a participant. This product is strictly for professional laboratory research. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheets for both components prior to use and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3S B15413213 Benzenesulfonic acid;1-ethylimidazole CAS No. 321842-70-0

Properties

CAS No.

321842-70-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

benzenesulfonic acid;1-ethylimidazole

InChI

InChI=1S/C6H6O3S.C5H8N2/c7-10(8,9)6-4-2-1-3-5-6;1-2-7-4-3-6-5-7/h1-5H,(H,7,8,9);3-5H,2H2,1H3

InChI Key

XZYPMMLIDKKCJX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Catalytic Performance of Sulfonic Acid Derivatives

Compound Reaction Type Conversion Rate Conditions Reference
Benzenesulfonic acid Thiophene alkylation 73% 85°C, 10% catalyst
ILs (e.g., [BMIM]HSO₄) Thiophene alkylation ~70% Higher cost
4-Methylbenzenesulfonic acid Enzyme inhibition IC₅₀: >100 µM Weak binding to hNE

Table 2: Structural Impact on Fluorescence Quantum Yield

Compound Ff (Unprotonated) Ff (Protonated) Acid Used Reference
L1 (Carbazole emitter) 16% 80% Benzenesulfonic acid
L3 (Analog) 22% 75% Trifluoroacetic acid

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzenesulfonic acid derivatives, and how do reaction conditions influence product purity?

  • Benzenesulfonic acid derivatives are typically synthesized via sulfonation of aromatic rings using concentrated sulfuric acid or sulfur trioxide. For example, 4-hydroxybenzenesulfonic acid (CAS 98-67-9) is produced by sulfonation of phenol, followed by neutralization . Reaction temperature and stoichiometric control are critical to avoid over-sulfonation and byproducts. Post-synthesis purification often involves recrystallization or ion-exchange chromatography to isolate the sulfonate salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-ethylimidazole and benzenesulfonic acid complexes?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm the structure of 1-ethylimidazole, particularly the ethyl group's chemical shift (δ 1.4–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for CH2_2) .
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (λ = 254 nm) is effective for quantifying benzenesulfonic acid derivatives, leveraging their strong UV absorption due to the aromatic ring .
  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry confirms molecular ions (e.g., [M–Na]^- for sodium salts) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in ecotoxicological data for benzenesulfonic acid alkyl derivatives?

  • Chronic aquatic toxicity data for sodium alkylbenzenesulfonates (e.g., NOEC values: 0.15–3.25 mg/L for fish and daphnia) show variability due to differences in alkyl chain length (C10–C13) and test organism sensitivity . To address contradictions:

Meta-analysis: Compare data across studies using standardized OECD/EPA test protocols.

QSAR Modeling: Correlate alkyl chain length with toxicity endpoints to predict bioactivity .

Experimental replication: Validate results under controlled conditions (pH 7, 25°C) to minimize environmental variability .

Q. What experimental design considerations are critical when studying 1-ethylimidazole as a catalyst in sulfonation reactions?

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance 1-ethylimidazole’s nucleophilicity, accelerating sulfonic acid formation .
  • Molar ratio optimization: A 1:1.2 molar ratio of aryl substrate to sulfonating agent minimizes side reactions.
  • Temperature control: Reactions conducted at 60–80°C balance kinetics and thermal decomposition risks. Post-reaction, quenching with ice water isolates the sulfonic acid .

Q. How do structural modifications to benzenesulfonic acid derivatives impact their biochemical interactions?

  • Substituents on the benzene ring dictate bioactivity:

  • Electron-withdrawing groups (e.g., –SO3_3H): Increase acidity (pKa ≈ −2.8), enhancing protein binding via electrostatic interactions .
  • Hydrophobic alkyl chains (e.g., C14): Improve membrane permeability, as seen in sodium tetradecylbenzenesulfonate (DTXSID4041650), which interacts with lipid bilayers in toxicity assays .
  • Azo groups: Derivatives like 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid exhibit pH-dependent tautomerism, affecting their binding to enzymes like carbonic anhydrase .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of benzenesulfonic acid derivatives?

  • Probit analysis: Models mortality/concentration relationships (LC50_{50}/EC50_{50}) for acute toxicity.
  • ANOVA with post-hoc tests: Identifies significant differences in chronic toxicity (NOEC/LOEC) across multiple concentrations .
  • Bootstrap resampling: Addresses small sample sizes in algal growth inhibition tests (72-hr exposure) .

Q. How can researchers optimize synthetic yields of 1-ethylimidazole-coordinated metal complexes for catalytic applications?

  • Ligand-to-metal ratio screening: A 2:1 ratio maximizes coordination while avoiding precipitate formation.
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • In situ FTIR monitoring: Tracks imidazole C=N stretching (∼1580 cm1^{-1}) to confirm complex formation .

Comparative Analysis of Structural Analogues

Q. How do benzenesulfonic acid derivatives compare to toluenesulfonic acid (PTSA) in acid-catalyzed reactions?

  • Acidity: Benzenesulfonic acid (pKa ≈ −2.8) is stronger than PTSA (pKa ≈ −2.0), making it more effective in esterifications .
  • Solubility: Sodium benzenesulfonate (376.5 g/mol) has higher aqueous solubility (∼1.5 g/mL) than PTSA salts, advantageous in homogeneous catalysis .
  • Thermal stability: Benzenesulfonic acid decomposes at 250°C, whereas PTSA is stable up to 300°C, influencing reactor design .

Tables

Property Benzenesulfonic Acid 1-Ethylimidazole
Molecular FormulaC6_6H6_6O3_3SC5_5H8_8N2_2
CAS Number98-11-37098-07-9
Key ApplicationsCatalysis, surfactantsEpoxy curing, coordination
Acute Toxicity (LC50_{50})1.2 mg/L (Daphnia magna)320 mg/kg (rat oral)

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